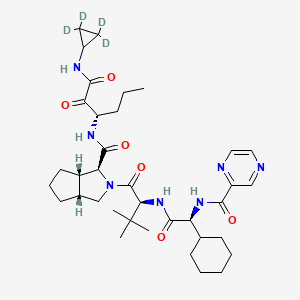

Telaprevir-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H53N7O6 |

|---|---|

Molecular Weight |

683.9 g/mol |

IUPAC Name |

(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1,2-dioxo-1-[(2,2,3,3-tetradeuteriocyclopropyl)amino]hexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |

InChI |

InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25-,27-,28-,30+/m0/s1/i15D2,16D2 |

InChI Key |

BBAWEDCPNXPBQM-WSZQYWDLSA-N |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])NC(=O)C(=O)[C@H](CCC)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5)[2H] |

Canonical SMILES |

CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Telaprevir-d4: Chemical Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Telaprevir-d4, a deuterated analog of the potent hepatitis C virus (HCV) NS3/4A protease inhibitor, Telaprevir. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in bioanalytical method development and pharmacokinetic studies.

Core Chemical Identity and Properties

This compound is a synthetic, stable isotope-labeled version of Telaprevir, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling renders it an ideal internal standard for mass spectrometry-based quantification of Telaprevir in biological matrices.

Chemical Structure and Identification

-

IUPAC Name: (1S,3aR,6aS)-2-((S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((S)-1-((cyclopropyl-2,2,3,3-d4)amino)-1,2-dioxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide

-

Synonyms: VX-950-d4, (R)-Telaprevir-d4[1]

-

Molecular Formula: C₃₆H₄₉D₄N₇O₆[1]

-

Molecular Weight: 683.87 g/mol [1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of Telaprevir. These properties are expected to be very similar for this compound, as deuterium substitution has a minimal effect on these parameters.

| Property | Value | Source |

| pKa (Strongest Acidic) | 11.84 - 11.86 | [1][2] |

| pKa (Strongest Basic) | -0.58 | [1] |

| logP | 2.56 - 2.58 | [1] |

| Water Solubility | 0.0047 mg/mL - 0.0355 mg/mL (practically insoluble) | [1][3] |

| Solubility in Organic Solvents | Soluble in DMSO (≥ 50 mg/mL), slightly soluble in Methanol. | [2][4][5] |

| Melting Point | 116-123°C | [2] |

Biological Activity and Mechanism of Action of Telaprevir

This compound is not intended for therapeutic use but serves as an analytical tool for its active counterpart, Telaprevir. Telaprevir is a direct-acting antiviral agent that potently and selectively inhibits the HCV NS3/4A serine protease.[2][6] This enzyme is crucial for the replication of the hepatitis C virus.[6]

The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B), which are essential for viral replication.[6] By binding to the active site of the NS3/4A protease, Telaprevir blocks this cleavage process, thereby halting viral maturation and replication.[7]

Furthermore, the HCV NS3/4A protease plays a role in the virus's evasion of the host's innate immune system. It achieves this by cleaving two key adaptor proteins, MAVS (Mitochondrial Antiviral-Signaling protein) and TRIF (TIR-domain-containing adapter-inducing interferon-β), which are critical for initiating the interferon signaling cascade in response to viral infection. By inhibiting the NS3/4A protease, Telaprevir may also help to restore the host's natural antiviral immune response.

Below is a diagram illustrating the mechanism of action of Telaprevir.

Experimental Protocols: Quantification of Telaprevir using this compound

This compound is primarily used as an internal standard (IS) for the accurate quantification of Telaprevir in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a synthesized methodology based on published bioanalytical methods.[6][8]

Objective

To determine the concentration of Telaprevir in human plasma samples using a validated LC-MS/MS method with this compound as the internal standard.

Materials and Reagents

-

Telaprevir analytical standard

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ammonia solution (25%)

-

tert-Butyl methyl ether (TBME)

-

Water, HPLC grade

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Workflow

The following diagram outlines the general workflow for a pharmacokinetic study sample analysis.

Detailed Procedure

3.5.1. Preparation of Stock and Working Solutions

-

Telaprevir Stock Solution (1 mg/mL): Accurately weigh and dissolve Telaprevir in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Telaprevir stock solution with a methanol/water mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound.

3.5.2. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound working solution.

-

Vortex briefly to mix.

-

Add 1 mL of TBME.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic supernatant to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3.5.3. LC-MS/MS Conditions

| Parameter | Condition |

| HPLC Column | Reversed-phase C18 column (e.g., Accucore C18) |

| Mobile Phase A | Water:Ammonia (25%) (100:0.01, v/v) |

| Mobile Phase B | ACN:MeOH:Ammonia (25%) (15:85:0.01, v/v/v) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Telaprevir: m/z 680.6 → 322.4this compound: m/z 684.6 → [product ion] |

Note: The specific product ion for this compound should be determined during method development.

3.5.4. Data Analysis

Quantify Telaprevir in the unknown samples by constructing a calibration curve from the peak area ratio of Telaprevir to this compound versus the concentration of the calibration standards.

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway of the HCV NS3/4A protease and its inhibition by Telaprevir.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Telaprevir in preclinical and clinical research. Its chemical and physical properties closely mimic those of the parent drug, making it an ideal internal standard for LC-MS/MS-based bioanalysis. A thorough understanding of its properties and the mechanism of action of Telaprevir is essential for the development of robust analytical methods to support the development of antiviral therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Telaprevir | 402957-28-2 [chemicalbook.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Validation of a sensitive LC/MS/MS method for the determination of telaprevir and its R-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validation of an electrospray ionisation LC-MS/MS method for quantitative analysis of telaprevir and its R-diastereomer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Purification of Deuterated Telaprevir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Telaprevir, a stable isotope-labeled analogue of the hepatitis C virus (HCV) NS3/4A protease inhibitor. The strategic incorporation of deuterium at the P1 position of Telaprevir mitigates epimerization, leading to enhanced metabolic stability and an improved pharmacokinetic profile. This document details the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and visual workflows.

Introduction: The Rationale for Deuteration

Telaprevir is a potent inhibitor of the HCV NS3/4A serine protease. However, a significant metabolic liability is the epimerization of the chiral center adjacent to the α-ketoamide, leading to the formation of the P1-(R)-diastereoisomer, which is approximately 30-fold less active.[1] To suppress this epimerization, the labile proton at this chiral site is replaced with a deuterium atom.[1] This substitution, known as deuterium-enabled chiral switching (DECS), enhances the stability of the compound without compromising its inhibitory activity against the HCV protease.[1] Studies have shown that deuterated Telaprevir (d-Telaprevir) is as efficacious as its non-deuterated counterpart in in vitro protease inhibition and viral replication assays.[1] Furthermore, it exhibits significantly greater stability in buffered solutions and plasma, including human plasma.[1]

Synthetic Pathway

The synthesis of deuterated Telaprevir follows a multi-step sequence, adapting established methods for the synthesis of Telaprevir with the introduction of a deuterium source at a key step. The general retrosynthetic approach involves the coupling of three main fragments: a deuterated α-ketoamide precursor, a central proline derivative, and a pyrazine-capped N-terminal amino acid.

A plausible synthetic strategy, based on available literature, commences with a deuterated starting material to introduce the deuterium at the desired P1 position. This is followed by a series of peptide couplings and oxidation steps to construct the final molecule.

Caption: Synthetic pathway for deuterated Telaprevir.

Experimental Protocols

The following protocols are based on established synthetic methods for Telaprevir and its analogues. Researchers should adapt and optimize these procedures as necessary.

Synthesis of the Deuterated P1 Precursor

A key step in the synthesis is the preparation of the deuterated α-hydroxyamide intermediate. This can be achieved through various methods, including the reduction of a corresponding ester with a deuterated reducing agent or by employing a deuterated building block in a multi-component reaction.

Example Protocol: Reductive Deuteration

-

Starting Material: A suitable protected amino ester.

-

Deuteration: The ester is reduced using a deuterium source, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LAD), in an appropriate solvent like ethanol-d1 or tetrahydrofuran (THF). The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Peptide Couplings

Standard peptide coupling reagents are used to assemble the fragments.

Example Protocol: Peptide Coupling

-

Activation: The carboxylic acid of one fragment is activated using a coupling agent such as HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Coupling: The amine component of the other fragment is then added to the activated species, and the reaction is stirred at room temperature until completion.

-

Purification: The resulting coupled product is purified by column chromatography.

Final Oxidation

The final step involves the oxidation of the α-hydroxyamide to the corresponding α-ketoamide.

Example Protocol: Dess-Martin Oxidation

-

Reaction: The α-hydroxyamide intermediate is dissolved in a suitable solvent like DCM. Dess-Martin periodinane is added portion-wise at a controlled temperature (e.g., 0-5 °C).

-

Monitoring: The progress of the reaction is monitored by TLC or HPLC.

-

Quenching and Work-up: Once the reaction is complete, it is quenched with a solution of sodium thiosulfate. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude deuterated Telaprevir.

Purification of Deuterated Telaprevir

The final purification of deuterated Telaprevir is crucial to remove any remaining impurities and diastereomers. High-performance liquid chromatography (HPLC) is the method of choice.

Caption: Purification workflow for deuterated Telaprevir.

HPLC Method

A validated reverse-phase HPLC method is essential for the separation of Telaprevir from its R-diastereomer.

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase, e.g., Waters XBridge™ BEH Shield C18, 2.1 x 75 mm, 2.5 µm |

| Mobile Phase | Isocratic or gradient elution with a mixture of water, acetonitrile, and isopropanol with a modifier like ammonia or formic acid.[2] |

| Flow Rate | Typically 0.2 - 1.0 mL/min. |

| Detection | UV at 270 nm.[3] |

| Internal Standard | A stable isotope-labeled internal standard, such as Telaprevir-d11, can be used for accurate quantification.[2] |

Characterization and Data

The identity and purity of the synthesized deuterated Telaprevir should be confirmed using various analytical techniques.

Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight of the deuterated compound and to assess the level of deuterium incorporation.

| Analysis | Expected Result |

| Technique | Electrospray Ionization Mass Spectrometry (ESI-MS) |

| Expected Mass | [M+H]+ corresponding to the molecular formula of deuterated Telaprevir. |

| Isotopic Distribution | Analysis of the isotopic pattern to confirm the presence and enrichment of deuterium. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule and the position of the deuterium label.

| Analysis | Expected Result |

| ¹H NMR | Absence or significant reduction of the proton signal at the site of deuteration. |

| ²H NMR | Presence of a signal corresponding to the deuterium atom at the labeled position. |

| ¹³C NMR | Characteristic shifts for the carbon atoms in the Telaprevir backbone. |

Purity and Yield

The purity of the final product is determined by HPLC, and the overall yield of the synthesis is calculated.

| Parameter | Target Value |

| Purity (by HPLC) | >98% |

| Diastereomeric Purity | >99% (S-diastereomer) |

| Overall Yield | Dependent on the specific synthetic route and optimization. |

Conclusion

The synthesis and purification of deuterated Telaprevir provide a valuable tool for pharmaceutical research and development. The enhanced metabolic stability of the deuterated analogue offers potential advantages in terms of pharmacokinetics and patient dosing regimens. The methodologies outlined in this guide, based on established chemical principles and analytical techniques, provide a solid foundation for researchers working in the field of antiviral drug development. Careful execution of the synthetic and purification steps, coupled with thorough analytical characterization, is essential for obtaining high-quality deuterated Telaprevir for further investigation.

References

- 1. In vitro and in vivo isotope effects with hepatitis C protease inhibitors: enhanced plasma exposure of deuterated telaprevir versus telaprevir in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of a sensitive LC/MS/MS method for the determination of telaprevir and its R-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Telaprevir-d4 as an Internal Standard: A Technical Guide

This in-depth technical guide explores the mechanism of action of Telaprevir-d4 as an internal standard in bioanalytical assays. Primarily aimed at researchers, scientists, and drug development professionals, this document elucidates the principles behind using stable isotope-labeled compounds for quantitative analysis, with a specific focus on the application of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

Introduction: The Need for Internal Standards in Bioanalysis

Quantitative bioanalysis, the measurement of drug concentrations in biological matrices, is fundamental to pharmacokinetic and pharmacodynamic studies. However, the complexity of biological samples (e.g., plasma, blood, tissue) introduces significant variability during sample preparation and analysis.[1] An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing.[2] The IS is crucial for compensating for variations that can occur during sample extraction, handling, and analysis, thereby improving the accuracy and precision of the results.[1][3]

Mechanism of Action of this compound as an Internal Standard

The "mechanism of action" of this compound as an internal standard is not pharmacological but rather physicochemical and analytical. Its utility stems from its structural and chemical similarity to the non-labeled Telaprevir. This compound is a stable isotope-labeled (SIL) version of Telaprevir, where four hydrogen atoms have been replaced with deuterium atoms. This subtle change in mass does not significantly alter its chemical properties.[4]

The core principle is that this compound behaves nearly identically to Telaprevir throughout the entire analytical process:

-

Sample Preparation: During extraction procedures like protein precipitation or liquid-liquid extraction, any loss of the analyte (Telaprevir) will be mirrored by a proportional loss of the internal standard (this compound).[5]

-

Chromatographic Separation: In liquid chromatography, deuterated internal standards co-elute with the analyte because their polarity and interaction with the stationary phase are virtually identical.[4][5]

-

Mass Spectrometric Detection: In the mass spectrometer, particularly with electrospray ionization (ESI), the analyte and the internal standard can experience similar ionization suppression or enhancement effects from the sample matrix.[6]

By tracking the response of the internal standard, one can normalize the response of the analyte. The quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, which remains constant even if the absolute signal intensities fluctuate due to the aforementioned variabilities.

Stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative mass spectrometry because their behavior so closely mimics that of the analyte.[1]

Primary Pharmacological Action of Telaprevir

For context, it is important to distinguish the role of this compound as an analytical tool from the primary pharmacological action of Telaprevir itself. Telaprevir is a direct-acting antiviral (DAA) medication used in the treatment of chronic Hepatitis C virus (HCV) genotype 1 infection.[7][8] It functions as a potent and reversible inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease.[7][9][10][11] This viral enzyme is essential for cleaving the HCV polyprotein into mature, functional proteins required for viral replication.[7][8][9] By blocking the NS3/4A protease, Telaprevir halts viral replication.[10][11]

Experimental Protocols and Data

The following sections detail a representative experimental protocol for the quantification of Telaprevir in human plasma using a deuterated internal standard, based on published methodologies.[12][13] While the literature describes the use of Telaprevir-d11, the principles and most parameters are directly applicable to this compound.

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquoting: Transfer 100 µL of human plasma (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume of this compound working solution (at a constant concentration) to each tube.

-

Protein Precipitation/Extraction: Add an appropriate organic solvent (e.g., tert-Butyl methyl ether).[13]

-

Vortexing and Centrifugation: Vortex the tubes to ensure thorough mixing and protein precipitation. Centrifuge to separate the organic layer containing the analyte and internal standard from the aqueous layer and precipitated proteins.

-

Evaporation and Reconstitution: Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution.

Liquid Chromatography Conditions

The chromatographic separation is crucial to resolve Telaprevir from its isomers and other endogenous plasma components.[12][14]

| Parameter | Value |

| Column | Waters XBridge™ BEH Shield C18, 2.1 × 75 mm, 2.5 µm[12] |

| Mobile Phase | 50:45:5 water-acetonitrile-isopropanol with 1% ammonia[12] |

| Flow Rate | 0.2 mL/min[12] |

| Mode | Isocratic[12] |

| Injection Volume | 20 µL |

Mass Spectrometry Conditions

Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for quantification at low concentrations.

| Parameter | Value |

| Ionization Mode | Positive Ion Electrospray (ESI+)[12] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Telaprevir) | m/z 680.59 → 322.42[13] |

| MRM Transition (Telaprevir-d11 IS) | m/z 691.15 → 110.13[13] |

Note on this compound: The precursor ion ([M+H]+) for this compound would be approximately m/z 684.6. The product ion would depend on which part of the molecule is deuterated, but a common fragment would likely be chosen for monitoring.

Method Validation Parameters

A bioanalytical method using an internal standard must be rigorously validated according to regulatory guidelines.[2][15]

| Parameter | Typical Acceptance Criteria | Example Data (from Telaprevir-d11 method)[12][13] |

| Calibration Range | Defines the quantifiable range | 5.0 - 5000 ng/mL[12][13] |

| Linearity (r²) | ≥ 0.99 | ≥ 0.9997[16] |

| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 94% - 108%[13] |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 6.5%[13] |

| Lower Limit of Quantification (LLOQ) | Lowest concentration with acceptable accuracy and precision | 5.0 ng/mL[12][13] |

Data Analysis: The Role of the Analyte/IS Ratio

The fundamental principle of using an internal standard is that the ratio of the analyte's response to the IS's response is directly proportional to the analyte's concentration.

A calibration curve is generated by plotting the peak area ratio against the known concentrations of the calibration standards. The concentration of Telaprevir in unknown samples is then interpolated from this curve using their measured peak area ratios. This ratiometric approach effectively cancels out variability, leading to a robust and reliable assay.

Conclusion

This compound serves as an ideal internal standard for the quantitative determination of Telaprevir in biological matrices. Its mechanism of action is rooted in its near-identical physicochemical properties to the unlabeled analyte, allowing it to effectively compensate for variability during sample preparation and LC-MS/MS analysis. The use of a stable isotope-labeled internal standard like this compound is a critical component in developing robust, accurate, and precise bioanalytical methods, which are essential for successful drug development and clinical research.

References

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. texilajournal.com [texilajournal.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Telaprevir? [synapse.patsnap.com]

- 11. Telaprevir - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. Validation of a sensitive LC/MS/MS method for the determination of telaprevir and its R-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ema.europa.eu [ema.europa.eu]

- 16. asiapharmaceutics.info [asiapharmaceutics.info]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Telaprevir-d4

This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and mechanism of action of Telaprevir-d4, a deuterated isotopologue of the hepatitis C virus (HCV) NS3/4A protease inhibitor, Telaprevir. This document is intended for researchers, scientists, and professionals in the field of drug development and virology.

Physicochemical Characteristics

This compound is a stable, isotopically labeled form of Telaprevir, primarily utilized as an internal standard for the quantification of Telaprevir in biological matrices by mass spectrometry.[1] The deuterium labeling enhances its mass, allowing for clear differentiation from the unlabeled parent compound without significantly altering its chemical behavior.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₉D₄N₇O₆ | [1][2] |

| Molecular Weight | 683.87 g/mol | [2] |

| Appearance | Pale Yellow to Light Yellow Waxy Solid | [] |

| Melting Point | 116-123°C | [] |

| Purity | >98% | [] |

| Isotopic Purity | ≥99% deuterated forms (d1-d4) | [1] |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years) | [2] |

| In Solvent | -80°C (6 months), -20°C (1 month) | [2] |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [] |

| Methanol | Slightly Soluble | [] |

| DMSO | 136 mg/mL (200.04 mM) | [4] |

Mechanism of Action: Inhibition of HCV NS3/4A Protease

Telaprevir acts as a direct-acting antiviral (DAA) agent, specifically targeting the nonstructural protein 3/4A (NS3/4A) serine protease of the Hepatitis C virus.[5][6] This viral enzyme is critical for the replication of HCV, as it cleaves the viral polyprotein into mature, functional non-structural proteins (NS4A, NS4B, NS5A, and NS5B).[7] Telaprevir is a peptidomimetic inhibitor that forms a reversible, covalent bond with the active site serine (Ser-139) of the NS3 protease.[7] This interaction blocks the proteolytic activity of the enzyme, thereby preventing viral maturation and halting replication.

Experimental Protocols

This compound is crucial for the accurate quantification of Telaprevir in clinical and research settings. Below are detailed methodologies for its use in bioanalytical assays.

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining Telaprevir concentrations in human plasma, using this compound as an internal standard.[8]

Objective: To accurately measure the concentration of Telaprevir while separating it from its less active R-diastereomer.[8]

Materials:

-

Human plasma (collected in K₂EDTA tubes)

-

This compound (Internal Standard)

-

Formic acid

-

Acetonitrile (ACN)

-

Water (HPLC-grade)

-

Solid-phase extraction (SPE) cartridges

-

C18 analytical column

Methodology:

-

Sample Stabilization: Immediately after collection, acidify plasma samples with formic acid (e.g., 10 µL of 50% formic acid per 500 µL of plasma) to stabilize the equilibrium between Telaprevir diastereomers. Freeze samples at -80°C until analysis.[8]

-

Sample Preparation (Protein Precipitation & SPE):

-

Thaw plasma samples.

-

Spike 200 µL of plasma with 20 µL of this compound internal standard solution (in 50% ACN).

-

Add 600 µL of acidified water and vortex.

-

Perform solid-phase extraction (SPE) for sample cleanup and concentration.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the extracted sample onto a C18 column. Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in negative ionization mode, using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Telaprevir and this compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Telaprevir to this compound against the known concentrations of calibration standards.

-

Determine the concentration of Telaprevir in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

An alternative method involves using dried blood spots, which simplifies sample collection and storage.

Methodology:

-

Card Preparation: Impregnate DBS sampling paper with a citric acid solution to stabilize the Telaprevir epimers.[8]

-

Sample Collection: Spot a known volume of blood onto the prepared card and allow it to dry completely.

-

Storage: Store the DBS cards at ambient temperature (20°C) or refrigerated (4°C). Telaprevir on impregnated paper is stable for at least 3 months under these conditions.[8]

-

Extraction and Analysis: Punch out the dried spot, extract the analytes with an appropriate solvent, and analyze using the LC-MS/MS method described above.

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of Telaprevir. Its well-defined physical and chemical properties, coupled with robust analytical protocols, enable precise quantification in complex biological matrices. Understanding its characteristics and the mechanism of its non-deuterated counterpart is fundamental for advancing research in antiviral drug development and clinical pharmacology.

References

- 1. This compound - Applications - CAT N°: 31317 [bertin-bioreagent.com]

- 2. This compound (VX-950-d4) | SARS-CoV | | Invivochem [invivochem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Telaprevir? [synapse.patsnap.com]

- 7. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Telaprevir-d4: A Technical Guide to its Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Telaprevir-d4, a deuterated analog of the direct-acting antiviral agent Telaprevir. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic and metabolism studies, or as a reference material in analytical method development and validation.

Certificate of Analysis: A Summary of Quality Attributes

A Certificate of Analysis (CoA) is a formal document that confirms that a specific batch of a product meets its predetermined specifications. For a deuterated standard like this compound, the CoA provides critical data on its identity, purity, and isotopic enrichment. The following tables summarize the typical quantitative data found on a CoA for high-quality this compound.

Table 1: General Properties and Identification

| Parameter | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Molecular Formula | C₃₆H₄₉D₄N₇O₆ | C₃₆H₄₉D₄N₇O₆ | Elemental Analysis |

| Molecular Weight | 683.90 g/mol | 683.88 g/mol | Mass Spectrometry |

| Solubility | Soluble in DMSO, Methanol | Conforms | Visual Inspection |

| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR Spectroscopy |

| Identity (MS) | Conforms to expected m/z | Conforms | Mass Spectrometry |

Table 2: Purity and Impurity Profile

| Parameter | Specification | Result | Method |

| Chemical Purity (HPLC) | ≥ 98.0% | 99.5% | HPLC-UV |

| Related Substances | Individual Impurity ≤ 0.5% | Impurity A: 0.15%Impurity B: 0.20% | HPLC-UV |

| Total Impurities ≤ 1.0% | 0.35% | HPLC-UV | |

| Residual Solvents (GC) | Methanol ≤ 3000 ppmDMSO ≤ 5000 ppm | Methanol: 550 ppmDMSO: < 100 ppm | Headspace GC |

| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% | Karl Fischer Titration |

| Assay (as is) | 98.0% - 102.0% | 99.8% | HPLC-UV (against a qualified reference standard) |

Table 3: Isotopic Purity

| Parameter | Specification | Result | Method |

| Isotopic Enrichment | ≥ 99 atom % D | 99.6 atom % D | Mass Spectrometry |

| Deuterium Incorporation | d₄ ≥ 95%d₃ ≤ 5%d₂ ≤ 1%d₁ ≤ 0.5%d₀ ≤ 0.1% | d₄: 97.2%d₃: 2.5%d₂: 0.2%d₁: 0.1%d₀: Not Detected | Mass Spectrometry |

Experimental Protocols for Purity Assessment

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis. These protocols are provided as illustrative examples and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound and to quantify any related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 270 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 0.5 mg/mL.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a critical technique for confirming the molecular weight and assessing the isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Mass Range: m/z 100 - 1000.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Sample Infusion: The sample, prepared as for HPLC analysis, is directly infused into the mass spectrometer at a flow rate of 10 µL/min.

-

Data Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound. The isotopic distribution is examined to determine the percentage of d₄, d₃, d₂, d₁, and d₀ species.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex processes. The following diagrams, generated using the DOT language, illustrate the experimental workflow for purity assessment and the mechanism of action of Telaprevir.

Caption: Experimental workflow for the purity assessment of this compound.

Caption: Mechanism of action of Telaprevir in inhibiting HCV replication.[1][2][3]

Telaprevir is a potent, direct-acting antiviral agent that targets the Hepatitis C virus (HCV) NS3/4A serine protease.[1][2] This viral enzyme is crucial for the post-translational processing of the HCV polyprotein, which is a long chain of viral proteins.[1][2] The NS3/4A protease cleaves the polyprotein at specific sites to release mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that are essential for the formation of the viral replication complex.[1][2][3] By binding to the active site of the NS3/4A protease, Telaprevir blocks its enzymatic activity, thereby preventing the cleavage of the polyprotein.[1] This inhibition halts the production of functional viral proteins, ultimately disrupting the assembly of new virions and suppressing viral replication.[1]

References

An In-depth Technical Guide to the Isotopic Labeling and Stability of Telaprevir-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Telaprevir with four deuterium atoms (Telaprevir-d4), focusing on its enhanced stability and application in bioanalytical methods. While specific documentation for a "this compound" is not publicly ubiquitous, this guide extrapolates from known principles of deuteration and available data on other deuterated forms of Telaprevir to present a scientifically grounded resource.

Introduction to Isotopic Labeling of Telaprevir

Telaprevir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) NS3/4A protease.[1][2] Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a critical tool in pharmaceutical research and development.[3][4] The substitution of hydrogen with its stable, heavy isotope, deuterium (²H or D), can confer significant advantages to a drug molecule.[5][6][7][8]

The primary benefits of deuteration include:

-

Improved Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond, leading to a longer drug half-life.[8][]

-

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts, enhancing the safety profile of a drug.[5][6][7]

-

Enhanced Bioavailability: A slower first-pass metabolism can result in higher plasma concentrations of the active drug.[5][6]

-

Utility as an Internal Standard: Deuterated compounds are ideal internal standards for quantitative bioanalysis using mass spectrometry, as they are chemically identical to the analyte but have a different mass.

For Telaprevir, a key stability challenge is its tendency to undergo epimerization at the chiral center adjacent to the α-ketoamide, converting to its 30-fold less active R-diastereomer.[10][11][12] Deuteration at this position has been shown to significantly inhibit this process.[10][11][12]

Isotopic Labeling of this compound

While a specific synthesis protocol for this compound is not detailed in the public domain, a plausible isotopic labeling strategy would target known sites of metabolic vulnerability and instability. A key position for deuteration is the chiral carbon next to the α-ketoamide to prevent epimerization. Additional deuterium atoms are likely placed on other metabolically active positions to enhance the overall stability of the molecule.

Based on these principles, a proposed structure for this compound is presented below, with deuterium atoms strategically placed to maximize stability.

Caption: Proposed Metabolic Pathway of Telaprevir.

Enhanced Stability of this compound

The substitution of hydrogen with deuterium at key positions in the Telaprevir molecule leads to a significant increase in its stability, primarily by mitigating epimerization and slowing metabolic degradation.

3.1. Inhibition of Epimerization

Telaprevir's conversion to its less active R-diastereomer is a major route of inactivation.[10][11] Replacing the hydrogen atom at the chiral center adjacent to the α-ketoamide with a deuterium atom makes the cleavage of this bond more difficult, thereby slowing down the rate of epimerization.[10][11][13] Studies on singly deuterated Telaprevir (d-Telaprevir) have demonstrated its significantly greater stability in buffered solutions and human plasma compared to the non-deuterated form.[10][11][12]

3.2. Metabolic Stability

Telaprevir is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[14] Placing deuterium atoms at sites susceptible to CYP3A4-mediated oxidation can slow down this metabolic process, leading to a more favorable pharmacokinetic profile. Research on d-Telaprevir has shown a noteworthy 13% increase in the area under the curve (AUC) in rats, indicating enhanced plasma exposure.[10][11][12]

3.3. Quantitative Stability Data

The following table summarizes the expected improvements in the stability and pharmacokinetics of deuterated Telaprevir based on available data.

| Parameter | Non-Deuterated Telaprevir | Deuterated Telaprevir (d-Telaprevir) | Expected Advantage of this compound | Reference |

| Epimerization Rate | Prone to conversion to less active R-diastereomer | Significantly reduced | Further reduction due to multiple deuteration sites | [10][11][12] |

| In Vitro Stability (Plasma) | Less stable | Significantly more stable | Enhanced stability | [10][11][12] |

| Plasma Exposure (AUC) in Rats | Baseline | ~13% increase | >13% increase | [10][11][12] |

Experimental Protocols: Bioanalysis of Telaprevir using a Deuterated Internal Standard

This compound is an excellent candidate for use as an internal standard in the quantitative analysis of Telaprevir in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1. Objective

To accurately quantify the concentration of Telaprevir and its R-diastereomer in human plasma.

4.2. Materials and Reagents

-

Telaprevir and its R-diastereomer reference standards

-

This compound (as internal standard)

-

Human plasma (K2-EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Isopropanol, HPLC grade

-

Ammonia solution

-

Formic acid

-

tert-Butyl methyl ether (TBME)

-

Water, HPLC grade

4.3. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 25 µL of the internal standard solution (this compound in methanol).

-

Vortex for 30 seconds.

-

Add 1 mL of TBME.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.4. LC-MS/MS Conditions

-

LC System: Waters ACQUITY UPLC or equivalent

-

Column: Waters XBridge BEH Shield C18, 2.1 x 75 mm, 2.5 µm[15]

-

Mobile Phase A: Water with 0.01% ammonia[16]

-

Mobile Phase B: Acetonitrile:Methanol:Ammonia (15:85:0.01, v/v/v)[16]

-

Flow Rate: 0.2 mL/min[15]

-

Injection Volume: 10 µL

-

MS System: Sciex API 5500 or equivalent

-

Ionization Mode: Positive Ion Electrospray (ESI+)

-

MRM Transitions:

4.5. Method Validation

The bioanalytical method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect.[17][18]

Caption: Bioanalytical Workflow for Telaprevir Quantification.

Conclusion

The isotopic labeling of Telaprevir with deuterium, specifically as this compound, offers significant advantages in terms of enhanced stability against both metabolic degradation and epimerization. This improved stability profile can lead to better pharmacokinetic properties and a more reliable therapeutic agent. Furthermore, this compound serves as an ideal internal standard for sensitive and accurate bioanalytical method development, which is crucial for clinical and preclinical studies. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals working with Telaprevir and other deuterated compounds.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Telaprevir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Hepatitis C virus serine protease: synthesis of radioactive and stable isotope-labeled potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of isotopically labeled daclatasvir for use in human clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo isotope effects with hepatitis C protease inhibitors: enhanced plasma exposure of deuterated telaprevir versus telaprevir in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Telaprevir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Validation of a sensitive LC/MS/MS method for the determination of telaprevir and its R-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Validation of an electrospray ionisation LC-MS/MS method for quantitative analysis of telaprevir and its R-diastereomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.ekb.eg [journals.ekb.eg]

- 18. ashdin.com [ashdin.com]

An In-Depth Technical Guide to Telaprevir-d4 for HCV Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Telaprevir-d4, a deuterated analog of the potent Hepatitis C Virus (HCV) NS3/4A protease inhibitor, Telaprevir. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its evaluation, and visualizes relevant biological pathways and workflows.

Introduction to Telaprevir and the Rationale for Deuteration

Telaprevir is a peptidomimetic, reversible, and highly selective inhibitor of the HCV NS3/4A serine protease, an enzyme critical for viral replication.[1][2] It effectively blocks the processing of the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), thereby halting the viral life cycle.[1][2]

One of the metabolic pathways of Telaprevir involves epimerization at the chiral center adjacent to the α-ketoamide group, leading to the formation of the VRT-127394 diastereomer. This epimer is approximately 30-fold less active against the HCV protease. To enhance the metabolic stability and plasma exposure of the drug, a deuterated version, this compound, was synthesized. The replacement of a proton with a deuterium atom at the site of epimerization slows down this conversion, leading to a more stable and potentially more efficacious compound for research purposes.

Mechanism of Action

This compound, like its non-deuterated counterpart, functions as a direct-acting antiviral (DAA) by specifically targeting the HCV NS3/4A protease. The NS3 protein possesses serine protease activity, which is allosterically activated by the NS4A cofactor. This protease complex is responsible for cleaving the HCV polyprotein at four specific sites. By binding to the active site of the NS3 protease, this compound competitively inhibits its enzymatic activity, preventing the maturation of viral proteins essential for the formation of the replication complex.

Data Presentation

In Vitro Efficacy

The following table summarizes the in vitro activity of Telaprevir against HCV replicons. Data for this compound is expected to be comparable or slightly improved due to increased stability.

| Parameter | Cell Line | HCV Genotype | Value | Citation |

| IC50 | Huh-7 | 1b | 354 nM | [3] |

| IC50 | Human Fetal Hepatocytes | 1a | 280 nM | [3] |

Pharmacokinetic Parameters of Telaprevir in Humans

The table below outlines key pharmacokinetic parameters of Telaprevir in healthy human subjects. These values provide a baseline for understanding the potential in vivo behavior of this compound.

| Parameter | Condition | Value | Citation |

| Tmax | With food | 4-5 hours | [2] |

| Bioavailability | Increased with fatty meal | ~2-3 fold increase | [2] |

| Volume of Distribution (Vd) | - | ~252 L | [2] |

| Protein Binding | Human Plasma | 59-76% | [2] |

Experimental Protocols

Synthesis and Characterization of this compound

The synthesis of Telaprevir has been reported through various routes, often involving multi-component reactions.[3][4][5] The synthesis of this compound would follow a similar pathway, with the introduction of deuterium at the P1 position.

Note: Specific NMR and high-resolution mass spectrometry data for this compound were not available in the public domain at the time of this guide's compilation. Researchers should perform full characterization to confirm the identity, purity, and site of deuteration. The expected mass would be the mass of Telaprevir plus the mass of four deuterium atoms.

In Vitro Assays

This assay measures the direct inhibitory activity of this compound on the HCV NS3/4A protease.[6][7][8]

Materials:

-

Recombinant HCV NS3/4A protease (genotype 1b)

-

FRET-based substrate peptide (e.g., Ac-DE-Dap(QXL™520)EE-αAbuψ[COO]AS-C(5-FAMsp*)-NH2)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 30 mM DTT, 1% CHAPS, 15% glycerol

-

This compound dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 2 µL of each this compound dilution.

-

Add 98 µL of a master mix containing the NS3/4A protease and the FRET substrate in assay buffer to each well.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for the 5-FAM/QXL™520 pair) at regular intervals.

-

Calculate the rate of substrate cleavage and determine the IC50 value for this compound.

This cell-based assay evaluates the inhibitory effect of this compound on HCV RNA replication.[9][10]

Materials:

-

Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b).

-

Complete growth medium (DMEM, 10-15% FBS, non-essential amino acids, antibiotics).

-

This compound dissolved in DMSO.

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent (e.g., Promega Luciferase Assay System).[11]

-

Luminometer.

Procedure:

-

Seed the replicon-containing Huh-7 cells into 96-well plates at a density of approximately 1 x 104 cells per well and incubate overnight.

-

Prepare serial dilutions of this compound in the growth medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

-

After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity using a luminometer.

-

Determine the EC50 value of this compound.

In Vivo Studies

This study aims to determine the pharmacokinetic profile of this compound.[12][13]

Animals:

-

Male Sprague-Dawley rats (8-10 weeks old).

Procedure:

-

Fast the rats overnight before dosing.

-

Administer a single oral dose of this compound formulated in a suitable vehicle.

-

Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Process the blood to obtain plasma and store at -80°C until analysis.

-

Analyze the plasma samples for this compound and its major metabolites using a validated LC-MS/MS method.[14][15][16][17]

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

This method is crucial for evaluating the stability of this compound and quantifying the rate of its conversion to the less active diastereomer.[14][15][16][17]

Materials:

-

This compound

-

Rat or human plasma

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system with a C18 column

Procedure:

-

Spike this compound into plasma samples.

-

Incubate the samples at 37°C for various time points.

-

At each time point, quench the reaction by adding acetonitrile.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to separate and quantify this compound and its epimer.

-

The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and product ions for both compounds.

Conclusion

This compound represents a valuable tool for HCV research. Its enhanced metabolic stability allows for more precise in vitro and in vivo studies of HCV NS3/4A protease inhibition. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in the quest for novel HCV therapeutics. The provided diagrams offer a clear visualization of the compound's mechanism of action and the general workflow for its scientific evaluation. Further research should focus on a full characterization of this compound and its application in more complex biological systems to fully elucidate its potential.

References

- 1. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. rsc.org [rsc.org]

- 5. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurogentec.com [eurogentec.com]

- 8. eurogentec.com [eurogentec.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Luciferase Assay System Protocol [worldwide.promega.com]

- 12. biotechfarm.co.il [biotechfarm.co.il]

- 13. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Validation of a sensitive LC/MS/MS method for the determination of telaprevir and its R-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors boceprevir and telaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Commercial Suppliers and Availability of Telaprevir-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers and availability of Telaprevir-d4, a deuterated internal standard crucial for the accurate quantification of the hepatitis C virus (HCV) NS3/4A protease inhibitor, Telaprevir. This document also outlines a typical experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Commercial Availability of this compound

This compound is available from several specialized chemical suppliers that provide reference standards and research chemicals. The availability, purity, and offered quantities can vary between suppliers. Researchers are advised to contact the suppliers directly for the most current information and to request a certificate of analysis.

| Supplier | Catalog Number (Example) | Available Quantities (Typical) | Purity (Typical) |

| Cayman Chemical | 31317 | 250 µg | ≥95% |

| Bertin Bioreagent | 31317 | 250 µg | Not specified |

| InvivoChem | V81552 | 500 mg, 1 g | ≥98% |

| Pharmaffiliates | PA STI 081270 ((R)-Telaprevir-d4) | Not specified | Not specified |

| LGC Standards | TRC-T015652-0.25MG | 0.25 mg | Not specified |

| Acanthus Research | TLP-16-001 | Not specified | Not specified |

| BOC Sciences | Not specified | Not specified | Not specified |

Experimental Protocol: Quantification of Telaprevir using this compound by LC-MS/MS

The following is a synthesized experimental protocol based on published methodologies for the quantification of Telaprevir in biological matrices, such as human plasma, using a deuterated internal standard. While some studies specifically mention Telaprevir-d11, the principles and general procedure are applicable to this compound.

Materials and Reagents

-

Telaprevir analytical standard

-

This compound (internal standard)

-

Human plasma (or other biological matrix)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Water, deionized and filtered

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Sample Preparation

Effective sample preparation is critical to remove matrix interferences and ensure accurate quantification.

-

Spiking of Internal Standard: To each 100 µL of plasma sample, add a known concentration of this compound solution (e.g., 50 ng/mL in methanol). This early addition of the internal standard helps to correct for variability during the extraction process.[1][2][3]

-

Protein Precipitation: A common method for plasma sample cleanup is protein precipitation. Add 3 volumes of cold acetonitrile to the plasma sample containing the internal standard. Vortex vigorously for 1-2 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube for evaporation or direct injection, depending on the sensitivity required.

-

Reconstitution: If the supernatant is evaporated, reconstitute the residue in a suitable mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require optimization for specific instruments and applications.

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.

-

Gradient Elution: A gradient from low to high organic mobile phase (B) is typically employed to separate Telaprevir from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Telaprevir and this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Telaprevir | 680.4 | 583.3 |

| This compound | 684.4 | 587.3 |

Data Analysis

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of Telaprevir into the blank biological matrix. Process these standards alongside the unknown samples.

-

Quantification: The concentration of Telaprevir in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Telaprevir/Telaprevir-d4) and comparing this ratio to the calibration curve. The use of a stable isotope-labeled internal standard corrects for variations in sample extraction and matrix effects, leading to high accuracy and precision.[1][2][3]

Visualizations

Caption: Workflow for procuring and using this compound.

Caption: Telaprevir inhibits HCV NS3/4A protease.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Telaprevir and Telaprevir-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of the hepatitis C virus (HCV) NS3/4A protease inhibitor, Telaprevir, and its deuterated isotopologue, Telaprevir-d4. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) properties of both compounds. The inclusion of detailed experimental protocols, comparative data tables, and visualizations of key pathways aims to facilitate a deeper understanding of the potential advantages of deuterium substitution in drug development.

Introduction: The Rationale for Deuteration

Telaprevir was a significant advancement in the treatment of chronic HCV genotype 1 infection.[1][2] It acts as a direct-acting antiviral (DAA) by inhibiting the NS3/4A serine protease, an enzyme crucial for viral replication.[1][3] The metabolic landscape of a drug is a critical determinant of its clinical efficacy and safety profile. Telaprevir is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][3][4]

One of the metabolic pathways of Telaprevir involves epimerization at the chiral center adjacent to the α-ketoamide, leading to the formation of its P1-(R)-diastereoisomer, which is approximately 30-fold less active against the HCV protease.[1] The substitution of hydrogen with its stable, heavier isotope, deuterium, at specific metabolically labile sites can alter the rate of metabolic processes due to the kinetic isotope effect. This modification, known as deuteration, has the potential to improve a drug's pharmacokinetic profile, potentially leading to enhanced efficacy, reduced dosing frequency, and an improved safety profile.[5][6] This guide focuses on this compound, a deuterated version of Telaprevir, and compares its pharmacokinetic characteristics with the parent compound.

Comparative Pharmacokinetic Profiles

The strategic replacement of a hydrogen atom with deuterium in the Telaprevir molecule was investigated to suppress the formation of the less active diastereomer and potentially improve its metabolic stability.[1]

In Vitro Stability

Studies have demonstrated that this compound exhibits greater stability in buffered pH solutions and in human plasma compared to Telaprevir.[1] This increased stability is attributed to the stronger carbon-deuterium bond at the chiral site, which slows down the rate of epimerization.

In Vivo Pharmacokinetics in Preclinical Models

A key in vivo study in rats provided evidence of the pharmacokinetic advantages of this compound. Following oral administration of a 10 mg/kg dose, this compound demonstrated an approximately 13% increase in the area under the plasma concentration-time curve (AUC) compared to Telaprevir.[1] This suggests that deuteration can lead to enhanced systemic exposure of the active drug.

Table 1: Comparative Pharmacokinetic Parameters of Telaprevir and this compound in Rats

| Parameter | Telaprevir | This compound | Fold Increase | Reference |

| AUC (Area Under the Curve) | - | ~13% higher | 1.13 | [1] |

Note: Specific quantitative values for AUC were not provided in the abstract; the table reflects the reported percentage increase.

Pharmacokinetic Profile of Telaprevir

A thorough understanding of the parent compound's pharmacokinetics is essential for appreciating the impact of deuteration.

Absorption

Telaprevir exhibits good oral bioavailability, which is significantly enhanced when administered with food, particularly a high-fat meal.[7][8] Peak plasma concentrations are typically reached 4-5 hours after administration.[3]

Distribution

Telaprevir is moderately bound to human plasma proteins (59-76%) and has a large apparent volume of distribution of approximately 252 liters, indicating extensive distribution into tissues.[3][8]

Metabolism

Telaprevir is extensively metabolized in the liver primarily through hydrolysis, oxidation, and reduction.[3] The major enzyme responsible for its metabolism is CYP3A4.[1][3] Key metabolic pathways include the formation of the less active R-diastereomer and pyrazinoic acid.[3]

Excretion

The primary route of elimination for Telaprevir and its metabolites is through the feces (approximately 82%), with a minor contribution from expiration (9%) and a negligible amount excreted in the urine (1%).[3]

Table 2: Summary of Telaprevir Pharmacokinetic Parameters in Humans

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 4 - 5 hours | [3] |

| Protein Binding | 59 - 76% | [3][8] |

| Apparent Volume of Distribution (Vd/F) | ~252 L | [3][8] |

| Primary Metabolizing Enzyme | CYP3A4 | [1][3] |

| Primary Route of Elimination | Feces (~82%) | [3] |

| Elimination Half-life (single dose) | 4.0 - 4.7 hours | [3] |

| Effective Half-life (steady state) | 9 - 11 hours | [3] |

Experimental Protocols

This section outlines the methodologies for key experiments relevant to the pharmacokinetic analysis of Telaprevir and its deuterated analog.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of Telaprevir and this compound.

Methodology:

-

Preparation of Reagents:

-

Test compounds (Telaprevir and this compound) are dissolved in a suitable organic solvent (e.g., DMSO) to prepare stock solutions (e.g., 10 mM).

-

Human liver microsomes are thawed and diluted in phosphate buffer (pH 7.4).

-

NADPH regenerating system is prepared.

-

-

Incubation:

-

The test compounds are pre-incubated with the liver microsome suspension at 37°C.

-

The metabolic reaction is initiated by adding the NADPH regenerating system.

-

Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Samples are centrifuged to precipitate proteins.

-

The supernatant is collected for analysis.

-

-

Analytical Method:

-

The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.

-

-

Data Analysis:

-

The percentage of the parent compound remaining at each time point is plotted against time.

-

The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated from the slope of the natural log of the percent remaining versus time curve.

-

In Vivo Pharmacokinetic Study in Rats

Objective: To compare the in vivo pharmacokinetic profiles of Telaprevir and this compound following oral administration in rats.

Methodology:

-

Animal Model:

-

Male Sprague-Dawley rats are used for the study.

-

Animals are fasted overnight before dosing.

-

-

Dosing:

-

Telaprevir and this compound are formulated in a suitable vehicle for oral gavage.

-

A single oral dose (e.g., 10 mg/kg) is administered to each group of rats.

-

-

Sample Collection:

-

Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing into tubes containing an anticoagulant.

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

-

Sample Analysis:

-

Plasma samples are prepared for analysis by protein precipitation or solid-phase extraction.

-

The concentrations of Telaprevir and this compound in the plasma samples are determined using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental analysis of the plasma concentration-time data.

-

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify Telaprevir and this compound in biological matrices.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Optimized for separation and detection.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the compound's properties.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

Sample Preparation:

-

Plasma/Blood: Protein precipitation with a solvent like acetonitrile or methanol is a common and straightforward method. Solid-phase extraction (SPE) can also be used for cleaner samples and higher sensitivity.[9]

-

Dried Blood Spots (DBS): DBS samples are extracted with an appropriate solvent mixture before analysis.[9]

Visualizations of Key Pathways and Workflows

Telaprevir Mechanism of Action: Inhibition of HCV NS3/4A Protease

Telaprevir is a peptidomimetic inhibitor that covalently and reversibly binds to the active site of the HCV NS3/4A serine protease.[2][10] This enzyme is essential for the cleavage of the HCV polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B), which are vital for viral replication.[3] By blocking this cleavage, Telaprevir effectively halts the viral life cycle.

References

- 1. In vitro and in vivo isotope effects with hepatitis C protease inhibitors: enhanced plasma exposure of deuterated telaprevir versus telaprevir in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Telaprevir: an NS3/4A protease inhibitor for the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Telaprevir: an oral protease inhibitor for hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Determination of the HCV protease inhibitor telaprevir in plasma and dried blood spot by liquid chromatography-tandem mass spectrometry [dspace.library.uu.nl]

- 7. Pharmacokinetic characteristics of telaprevir in healthy Korean male subjects and comparisons with Japanese - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. immune-system-research.com [immune-system-research.com]

In-Depth Technical Guide: Telaprevir-d4 Safety Data and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for Telaprevir-d4. Given that this compound is a deuterated analog of Telaprevir, and specific safety studies on the deuterated form are limited, this guide incorporates data from both this compound and its parent compound, Telaprevir, as a scientifically appropriate surrogate for assessing its safety profile.

Chemical and Physical Properties

A solid understanding of the chemical and physical properties of this compound is fundamental for its safe handling and use in a laboratory setting.

| Property | Value | Source |

| Chemical Name | (1S,3aR,6aS)-2-((S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((S)-1-((cyclopropyl-2,2,3,3-d4)amino)-1,2-dioxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide | --INVALID-LINK-- |

| Synonyms | LY570310-d4, MP-424-d4, VX-950-d4 | --INVALID-LINK-- |

| Molecular Formula | C₃₆H₄₉D₄N₇O₆ | --INVALID-LINK-- |

| Molecular Weight | 683.9 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 116-123°C (for Telaprevir) | --INVALID-LINK-- |

| Solubility | Slightly soluble in Methanol and Chloroform | --INVALID-LINK--, --INVALID-LINK-- |

| Storage | Store at -20°C in a dry, well-ventilated place. Keep container tightly closed. | --INVALID-LINK--, --INVALID-LINK-- |

Hazard Identification and Classification

This compound is classified as harmful if swallowed. The following table summarizes its hazard classification according to the Globally Harmonized System (GHS).

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity - Oral, Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

Toxicological Profile

The toxicological data for Telaprevir provides a basis for understanding the potential health effects of this compound.

Non-Clinical Toxicology

| Study Type | Species | Key Findings | Reference |

| Chronic Toxicity | Dog | No degenerative testicular toxicity was observed in chronic toxicity studies. | --INVALID-LINK-- |

| Reproductive and Developmental Toxicity | Animal studies | Reproduction studies in animals have shown no evidence of fetal harm or impaired fertility. | --INVALID-LINK-- |